molecular formula C19H8Br4O3 B14367152 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- CAS No. 90429-67-7

3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl-

Cat. No.: B14367152
CAS No.: 90429-67-7
M. Wt: 603.9 g/mol
InChI Key: YDORCWFBNQOQIK-UHFFFAOYSA-N
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Description

3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms, a hydroxyl group, and a phenyl group attached to the xanthenone core. Its molecular structure contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- typically involves multi-step organic reactions. One common method includes the bromination of a suitable xanthenone precursor, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The hydroxyl group is usually introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted xanthenone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. It can interact with cellular proteins, enzymes, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-methyl-
  • 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-ethyl-
  • 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-propyl-

Uniqueness

3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs.

Properties

CAS No.

90429-67-7

Molecular Formula

C19H8Br4O3

Molecular Weight

603.9 g/mol

IUPAC Name

2,4,5,7-tetrabromo-6-hydroxy-9-phenylxanthen-3-one

InChI

InChI=1S/C19H8Br4O3/c20-11-6-9-13(8-4-2-1-3-5-8)10-7-12(21)17(25)15(23)19(10)26-18(9)14(22)16(11)24/h1-7,24H

InChI Key

YDORCWFBNQOQIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br

Origin of Product

United States

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